2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a cyclobutyl group and a fluorophenyl group in the structure may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with isocyanates or amides.
Introduction of the Cyclobutyl Group: This step may involve the use of cyclobutyl halides or cyclobutyl Grignard reagents to introduce the cyclobutyl moiety.
Introduction of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclobutyl group or the quinazolinone core.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.
Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity, such as its potential as an enzyme inhibitor or receptor ligand.
Medicine: Exploring its therapeutic potential, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one would depend on its specific biological target. Generally, quinazolinone derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the cyclobutyl and fluorophenyl groups may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Cyclobutyl-1-phenylquinazolin-4(1H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
2-Cyclobutyl-1-(4-chlorophenyl)quinazolin-4(1H)-one: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
2-Cyclobutyl-1-(4-methylphenyl)quinazolin-4(1H)-one: The presence of a methyl group instead of fluorine may influence its lipophilicity and metabolic stability.
Uniqueness
The unique combination of the cyclobutyl and fluorophenyl groups in 2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one may confer distinct chemical and biological properties, such as enhanced stability, specific binding interactions, or unique reactivity patterns.
Properties
Molecular Formula |
C18H15FN2O |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-cyclobutyl-1-(4-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H15FN2O/c19-13-8-10-14(11-9-13)21-16-7-2-1-6-15(16)18(22)20-17(21)12-4-3-5-12/h1-2,6-12H,3-5H2 |
InChI Key |
MHZDGVVWKYMEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.